

physicochemical properties of 4-Cyano-2-methylbenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Cyano-2-methylbenzoic acid

Cat. No.: B1589861

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **4-Cyano-2-methylbenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Interest in Modern Chemistry

4-Cyano-2-methylbenzoic acid (CAS No. 1975-53-7) is a substituted aromatic carboxylic acid that serves as a valuable building block in organic synthesis.[\[1\]](#)[\[2\]](#) Its bifunctional nature, featuring both a carboxylic acid group and a nitrile moiety, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals.[\[3\]](#) Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a critical prerequisite for its effective use in reaction design, process optimization, purification, and formulation.

This guide provides a senior application scientist's perspective on the core physicochemical attributes of **4-Cyano-2-methylbenzoic acid**. We will move beyond a simple recitation of data points to explore the causality behind its expected properties, grounding our discussion in the established chemistry of benzoic acid derivatives. Furthermore, we will detail the self-validating experimental protocols required to determine these properties with high fidelity, ensuring that researchers can confidently characterize this molecule in their own laboratories.

Section 1: Core Molecular Identity

A precise understanding of a molecule begins with its fundamental identifiers and structural properties. These data are foundational for database searches, regulatory submissions, and theoretical calculations.

Property	Value	Source
IUPAC Name	4-cyano-2-methylbenzoic acid	PubChem[2]
CAS Number	1975-53-7	Biosynth[1]
Molecular Formula	C ₉ H ₇ NO ₂	PubChem[2]
Molecular Weight	161.16 g/mol	Biosynth[1]
Canonical SMILES	CC1=C(C=CC(=C1)C#N)C(=O)O	PubChem[2]
Appearance	White to off-white crystalline solid	CymitQuimica[3]

Section 2: Acidity and pKa

The acidity of **4-Cyano-2-methylbenzoic acid**, quantified by its pKa, is arguably its most important chemical characteristic. It governs the molecule's ionization state at a given pH, which in turn dictates its solubility, reactivity, and biological absorption and distribution.[4]

Theoretical Insight & Expected Values

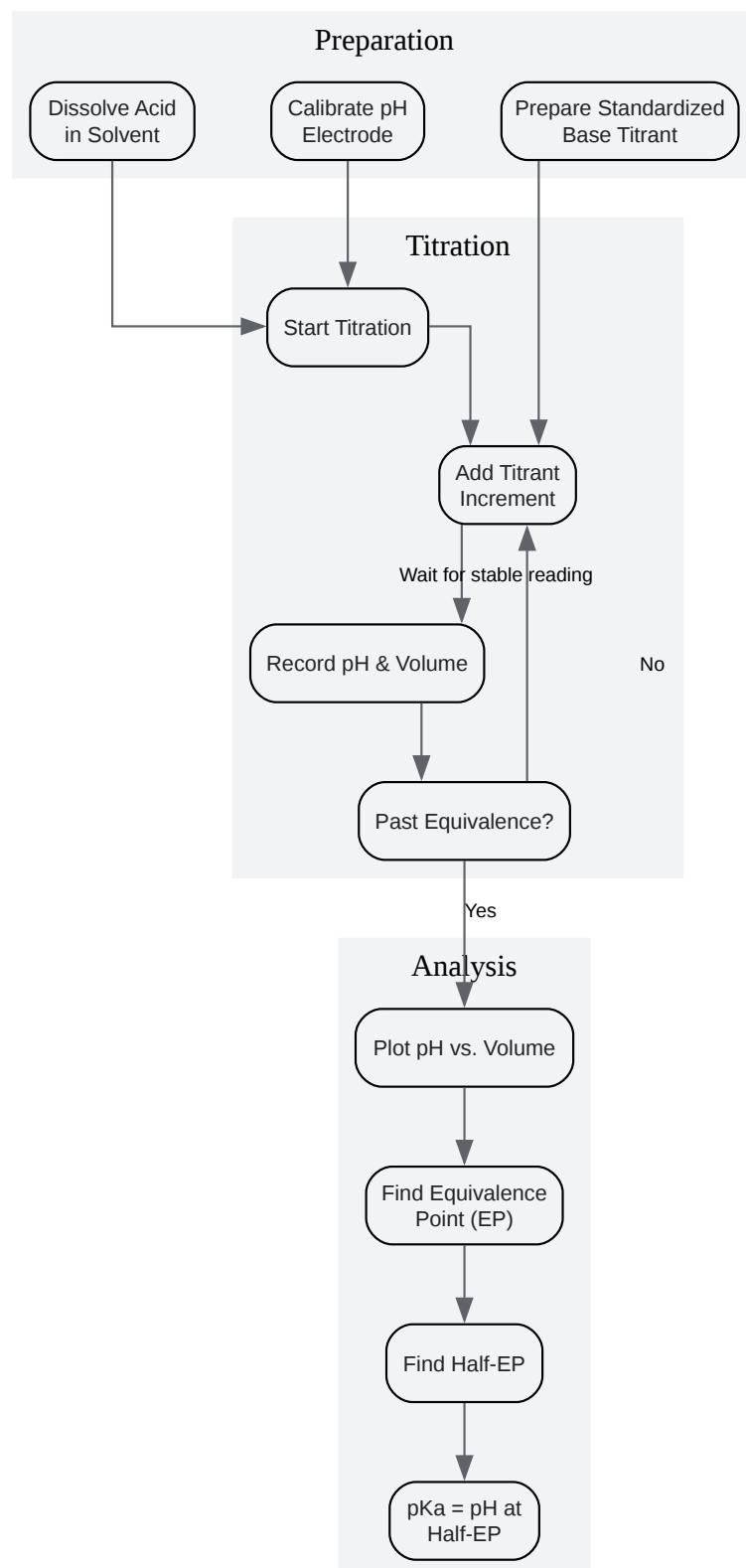
The pKa is influenced by the electronic effects of the substituents on the benzene ring. For context, the pKa of benzoic acid in water is approximately 4.20.[5]

- The methyl group at the ortho-position (position 2) is weakly electron-donating but also introduces steric hindrance. This "ortho effect" typically increases the acidity of benzoic acids, making them stronger acids (lower pKa). For example, 2-methylbenzoic acid has a pKa of ~3.91.[5]
- The cyano group at the para-position (position 4) is strongly electron-withdrawing through both inductive and resonance effects. This delocalizes the negative charge of the conjugate

base (carboxylate anion), stabilizing it and thus increasing the acidity. For instance, 4-cyanobenzoic acid has a pKa of 3.55.[6]

Given these competing effects, it is reasonable to predict that the pKa of **4-Cyano-2-methylbenzoic acid** will be lower than that of 2-methylbenzoic acid, likely falling in the range of 3.4 to 3.8.

Experimental Protocol: Potentiometric Titration for pKa Determination


Potentiometric titration is a robust and widely used method for determining the dissociation constants of acids and bases.[4] It relies on monitoring the pH of a solution as a titrant of known concentration is added.

Methodology:

- Sample Preparation: Accurately weigh approximately 10-20 mg of **4-Cyano-2-methylbenzoic acid** and dissolve it in a suitable solvent mixture (e.g., 50:50 acetonitrile/water) to a final volume of 50 mL. The use of a co-solvent is often necessary due to the low aqueous solubility of many organic acids.[3]
- Titrant: Prepare a standardized 0.1 M solution of a strong base, such as tetrabutylammonium hydroxide (TBAOH) or NaOH, in the same solvent system.
- Instrumentation: Use a calibrated pH meter or potentiometer equipped with a combination glass electrode.
- Titration:
 - Immerse the electrode in the sample solution and allow the reading to stabilize.
 - Add the titrant in small, precise increments (e.g., 0.05-0.10 mL).
 - Record the pH and the total volume of titrant added after each increment, ensuring the reading is stable before proceeding.
 - Continue the titration well past the equivalence point.

- Data Analysis:

- Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
- The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized).
- For higher accuracy, the equivalence point can be determined from the maximum of the first derivative of the titration curve ($\Delta\text{pH}/\Delta\text{V}$).

[Click to download full resolution via product page](#)

Workflow for pKa Determination by Potentiometric Titration.

Section 3: Thermal Properties & Melting Point

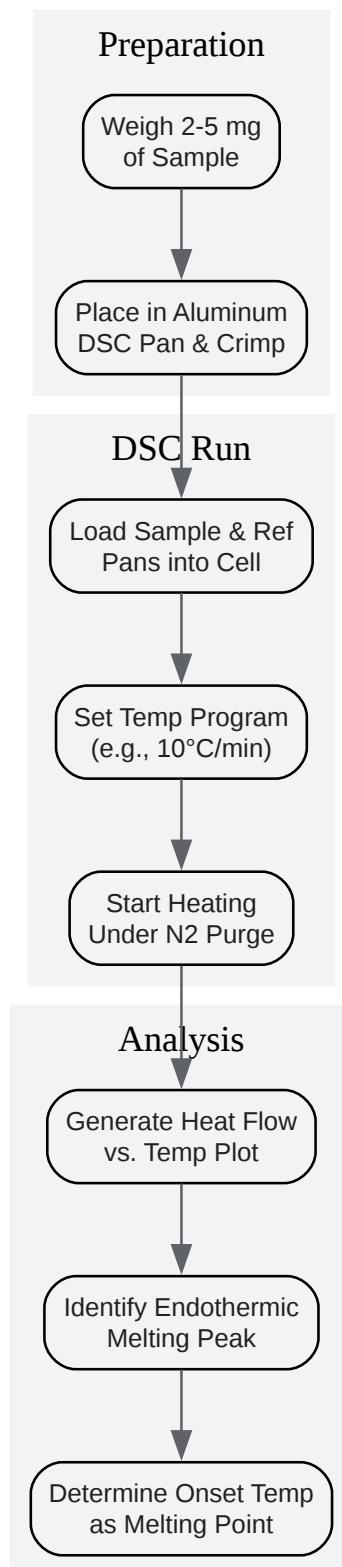
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range suggests a highly pure compound, while a broad and depressed range typically indicates the presence of impurities. Differential Scanning Calorimetry (DSC) is the gold-standard technique for this determination.

Expected Value

While no experimental melting point for **4-Cyano-2-methylbenzoic acid** is readily available in the searched literature, we can estimate it by comparison with related structures:

- 4-Methylbenzoic acid: 179-182 °C[7]
- 4-Cyanobenzoic acid: 220-222 °C[6]

The strong dipole of the nitrile group and its ability to participate in crystal packing interactions suggest that the melting point will be significantly higher than that of 4-methylbenzoic acid. A reasonable estimate would place the melting point in the range of 200-230 °C.


Experimental Protocol: Melting Point Determination by DSC

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for precise determination of thermal transitions like melting.

Methodology:

- Sample Preparation: Accurately weigh 2-5 mg of the dry, crystalline sample into a standard aluminum DSC pan. Crimp the pan with a lid.
- Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.
- Data Acquisition:
 - Heat the sample under a nitrogen purge gas (flow rate: 20-50 mL/min) to prevent oxidative degradation.

- Use a linear heating ramp, typically 10 °C/min.[8]
- Scan a temperature range that brackets the expected melting point (e.g., from 30 °C to 250 °C).
- Data Analysis:
 - The resulting DSC thermogram plots heat flow versus temperature.
 - The melting event is observed as an endothermic peak.
 - The onset temperature of the peak is typically reported as the melting point. The peak temperature can also be reported. The area under the peak corresponds to the enthalpy of fusion.

[Click to download full resolution via product page](#)

Workflow for Melting Point Determination by DSC.

Section 4: Solubility Profile

Solubility is a critical parameter for selecting appropriate solvents for reactions, purification (recrystallization), and formulation.

Qualitative Assessment

The structure of **4-Cyano-2-methylbenzoic acid** provides clear clues to its solubility:

- **Aqueous Solubility:** The carboxylic acid group can engage in hydrogen bonding with water. However, the molecule is dominated by the nonpolar aromatic ring, making it expected to have low solubility in water at neutral pH.^[3] As the pH increases above the pKa, the carboxylic acid is deprotonated to the highly polar carboxylate salt, which will dramatically increase aqueous solubility.
- **Organic Solubility:** The molecule is expected to be soluble in polar organic solvents like ethanol, acetone, and ethyl acetate, and less soluble in nonpolar solvents like hexanes.^[3]

Section 5: Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. While experimental spectra for this specific compound are not readily available in public databases, we can confidently predict the key features based on its functional groups and substitution pattern.

¹H NMR Spectroscopy

- **Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):**
 - Carboxylic Acid Proton (-COOH): A broad singlet, typically >10 ppm.
 - Aromatic Protons (Ar-H): Three protons on the ring. Due to the substitution pattern, they will appear as complex multiplets or distinct doublets/singlets in the aromatic region (7.5-8.5 ppm).
 - Methyl Protons (-CH₃): A sharp singlet corresponding to three protons, likely in the 2.3-2.6 ppm range.

¹³C NMR Spectroscopy

- Expected Chemical Shifts:
 - Carboxylic Carbon (-COOH): ~165-170 ppm.
 - Aromatic Carbons (Ar-C): Six distinct signals in the 110-140 ppm range. The carbon attached to the cyano group and the carbon attached to the carboxylic acid will be at the extremes of this range.
 - Nitrile Carbon (-C≡N): ~115-120 ppm.
 - Methyl Carbon (-CH₃): ~20-22 ppm.

Infrared (IR) Spectroscopy

- Expected Characteristic Absorptions:
 - O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
 - C=O Stretch (Carboxylic Acid): A strong, sharp absorption at ~1700-1725 cm⁻¹.
 - C≡N Stretch (Nitrile): A sharp, medium-intensity absorption at ~2220-2240 cm⁻¹.
 - C-H Stretches (Aromatic/Alkyl): ~2850-3100 cm⁻¹.
 - C=C Stretches (Aromatic): ~1450-1600 cm⁻¹.

Mass Spectrometry (MS)

- Expected Fragmentation Pattern (Electron Ionization):
 - Molecular Ion ([M]⁺): A peak at m/z = 161.
 - [M-OH]⁺: Loss of the hydroxyl group (17 Da) is common for benzoic acids, leading to a prominent peak at m/z = 144.[9]
 - [M-COOH]⁺: Loss of the entire carboxyl group (45 Da) would result in a peak at m/z = 116.

Section 6: Purification by Recrystallization

Recrystallization is the primary method for purifying solid organic compounds like **4-Cyano-2-methylbenzoic acid**.^{[10][11]} The technique relies on the differential solubility of the compound in a hot versus a cold solvent.

General Protocol for Recrystallization

- Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixed solvent system (e.g., ethanol/water) may be optimal.
- Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid.^[11]
- Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
- Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (including activated carbon). This step is crucial and must be done quickly to prevent premature crystallization.
- Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.^[10] Subsequently, cool the flask in an ice bath to maximize the yield.
- Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Allow the crystals to dry completely.

Conclusion

4-Cyano-2-methylbenzoic acid is a compound whose utility is defined by its physicochemical properties. Its acidity (pKa), thermal stability (melting point), solubility, and spectral characteristics are all interconnected facets of its molecular identity. While direct experimental values for all properties are not always present in compiled databases, a thorough understanding of chemical principles allows for strong predictions. More importantly, the robust

and validated analytical protocols detailed in this guide—from potentiometric titration and DSC to comprehensive spectroscopic analysis—provide the framework for any researcher to confidently determine these critical parameters, ensuring both scientific integrity and successful application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Cyano-2-methylbenzoic acid | 1975-53-7 | BAA97553 [biosynth.com]
- 2. 4-Cyano-2-methylbenzoic acid | C9H7NO2 | CID 11819339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog - Evergreensino [evergreensinochem.com]
- 6. 4-Cyanobenzoic acid(619-65-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. Interactions between Benzoic Acid and Magnesium Oxide : Shimadzu (Europe) [shimadzu.eu]
- 9. m.youtube.com [m.youtube.com]
- 10. westfield.ma.edu [westfield.ma.edu]
- 11. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- To cite this document: BenchChem. [physicochemical properties of 4-Cyano-2-methylbenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1589861#physicochemical-properties-of-4-cyano-2-methylbenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com